Menin-Mixed Lineage Leukemia inhibitor-22 is a small-molecule compound designed to disrupt the interaction between menin and mixed lineage leukemia fusion proteins, which play a critical role in the development of acute leukemias. This compound serves as a potential therapeutic agent by targeting oncogenic pathways associated with these interactions.
Menin-Mixed Lineage Leukemia inhibitor-22 was developed through a series of high-throughput screening processes aimed at identifying compounds that could effectively inhibit the menin-MLL interaction. The initial discovery involved screening over 300,000 compounds, leading to the identification of several promising candidates, including Menin-Mixed Lineage Leukemia inhibitor-22, which demonstrated significant inhibitory effects on the target interaction .
Menin-Mixed Lineage Leukemia inhibitor-22 is classified as a small-molecule inhibitor. It specifically targets protein-protein interactions, which are often challenging to inhibit due to their complex nature. This compound falls under the category of targeted cancer therapies, particularly for hematological malignancies like acute leukemia.
The synthesis of Menin-Mixed Lineage Leukemia inhibitor-22 involves multiple steps, typically starting from commercially available precursors. The synthetic route is optimized for yield and purity, often employing techniques such as liquid chromatography-mass spectrometry for characterization.
Menin-Mixed Lineage Leukemia inhibitor-22 has a complex molecular structure that allows it to fit into the binding pocket of menin, mimicking the natural interactions between menin and MLL proteins. The structural analysis reveals key functional groups that enhance binding affinity.
The primary reaction mechanism involves the competitive inhibition of the menin-MLL interaction. Menin-Mixed Lineage Leukemia inhibitor-22 binds to menin's binding site, preventing MLL fusion proteins from associating with menin.
Menin-Mixed Lineage Leukemia inhibitor-22 operates by disrupting the bivalent interaction between menin and MLL fusion proteins. This inhibition leads to decreased transcriptional activation of oncogenic genes associated with leukemia.
In vitro studies show that treatment with Menin-Mixed Lineage Leukemia inhibitor-22 results in reduced cell proliferation in MLL leukemia cell lines and down-regulation of target genes such as Hoxa9 .
Menin-Mixed Lineage Leukemia inhibitor-22 is primarily investigated for its potential in treating acute leukemias characterized by MLL fusions. It provides a novel therapeutic strategy by targeting protein-protein interactions that are critical for cancer cell survival.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: